molecular formula C11H13ClF3NS B11757412 (2-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine

(2-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine

Cat. No.: B11757412
M. Wt: 283.74 g/mol
InChI Key: BULVGLGXTFJDRE-UHFFFAOYSA-N
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Description

(2-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is an organic compound that features a benzyl group substituted with a chlorine atom at the second position and a propylamine chain substituted with a trifluoromethylsulfanyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine typically involves a multi-step process:

    Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and 3-trifluoromethylsulfanyl-propylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-chlorobenzyl chloride is reacted with 3-trifluoromethylsulfanyl-propylamine in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water or sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

(2-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its binding affinity to target sites. The chlorine atom on the benzyl group may also contribute to the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-benzyl)-(3-methylsulfanyl-propyl)-amine: Similar structure but with a methylsulfanyl group instead of a trifluoromethylsulfanyl group.

    (2-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine: Similar structure but with a bromine atom instead of a chlorine atom.

    (2-Chloro-benzyl)-(3-trifluoromethylsulfanyl-ethyl)-amine: Similar structure but with an ethyl chain instead of a propyl chain.

Uniqueness

(2-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is unique due to the presence of both a chlorine atom and a trifluoromethylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13ClF3NS

Molecular Weight

283.74 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(trifluoromethylsulfanyl)propan-1-amine

InChI

InChI=1S/C11H13ClF3NS/c12-10-5-2-1-4-9(10)8-16-6-3-7-17-11(13,14)15/h1-2,4-5,16H,3,6-8H2

InChI Key

BULVGLGXTFJDRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCCSC(F)(F)F)Cl

Origin of Product

United States

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